molecular formula C6H6Br2ClNO B14050202 2-Amino-4,6-dibromophenol hydrochloride CAS No. 100707-43-5

2-Amino-4,6-dibromophenol hydrochloride

Katalognummer: B14050202
CAS-Nummer: 100707-43-5
Molekulargewicht: 303.38 g/mol
InChI-Schlüssel: PCKBZDQNKQQIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,6-dibromophenol hydrochloride is a chemical compound with the molecular formula C6H6Br2ClNO. It is known for its unique structure, which includes two bromine atoms, an amino group, and a phenol group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dibromophenol hydrochloride typically involves the bromination of 2-Aminophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 4 and 6 positions of the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4,6-dibromophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-dibromophenol hydrochloride involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and amino group allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

100707-43-5

Molekularformel

C6H6Br2ClNO

Molekulargewicht

303.38 g/mol

IUPAC-Name

2-amino-4,6-dibromophenol;hydrochloride

InChI

InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H,9H2;1H

InChI-Schlüssel

PCKBZDQNKQQIKY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)O)Br)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.